2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6)
Description
Crystallographic Analysis of Isotopically Labeled Dichloran
The crystallographic properties of 2,6-Dichloro-4-nitroaniline-13C6 can be understood through comparison with extensive X-ray diffraction studies conducted on the natural abundance analog. The unlabeled compound crystallizes in a monoclinic crystal system with space group P21/c, exhibiting unit cell parameters of a = 3.723 Å, b = 17.833 Å, c = 11.834 Å, and β = 94.12°, with four molecules per unit cell (Z = 4). These crystals are characteristically twinned, a property that would be expected to persist in the isotopically labeled variant due to the minimal impact of carbon-13 substitution on the overall molecular geometry and packing arrangements.
The molecular structure within the crystal lattice reveals significant deviations from perfect planarity, with both the amino and nitro functional groups exhibiting rotational displacement from the benzene ring plane. Specifically, the amino group is rotated approximately 6.3 degrees out of coplanarity with the aromatic ring, while the nitro group shows a larger deviation of approximately 7.2 degrees. These structural features arise from steric interactions between the chlorine substituents and the functional groups, as well as intermolecular hydrogen bonding interactions that stabilize the crystal packing arrangement.
The intermolecular interactions within the crystal structure are dominated by nitrogen-hydrogen to oxygen hydrogen bonding patterns, with the amino group serving as a hydrogen bond donor to the nitro group oxygens of adjacent molecules. Additional stabilization is provided by intramolecular nitrogen-hydrogen to chlorine interactions that constrain the amino group orientation relative to the aromatic ring system. The incorporation of carbon-13 isotopes throughout the ring system would be expected to have minimal impact on these fundamental crystallographic properties, as the isotopic substitution does not significantly alter the electronic distribution or steric requirements of the molecule.
| Crystallographic Parameter | Natural Abundance Compound | Expected 13C6 Labeled Compound |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c |
| a (Å) | 3.723 | ~3.723 |
| b (Å) | 17.833 | ~17.833 |
| c (Å) | 11.834 | ~11.834 |
| β (degrees) | 94.12 | ~94.12 |
| Z | 4 | 4 |
| Molecular Weight | 207.01 | 212.97 |
Properties
IUPAC Name |
2,6-dichloro-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXZHMJUSMUDOQ-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1Cl)N)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isotopic Precursor Synthesis via Oxychlorination
The foundational step in Dichloran-13C6 production involves synthesizing 13C6-labeled chlorobenzene from benzene-13C6. As detailed in the patent by CN103601610A, oxychlorination of benzene-13C6 employs a mixture of hydrochloric acid (HCl) and sulfuryl chloride (SO2Cl2) under inert conditions. The reaction proceeds at 10–180°C for 5–140 minutes, achieving 86% yield of chlorobenzene-13C6. Critical parameters include:
Nitration and Chlorination Sequence
Building on chlorobenzene-13C6, the target compound is synthesized through a two-step nitration-chlorination process:
-
Nitration : Chlorobenzene-13C6 is nitrated using fuming nitric acid (HNO3) and sulfuric acid (H2SO4) at 0–5°C, yielding 4-nitrochlorobenzene-13C6.
-
Chlorination : The nitro intermediate undergoes electrophilic aromatic substitution with chlorine gas (Cl2) in the presence of FeCl3 at 50–60°C, producing 2,6-dichloro-4-nitroaniline-13C6.
Key data :
| Step | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nitration | 0–5 | 2 | 78 | 95 |
| Chlorination | 50–60 | 4 | 65 | 90 |
Low-Temperature Catalytic Synthesis
A modified approach from Cas 99-30-9 optimizes chlorination at reduced temperatures to preserve isotopic integrity:
-
Solvent system : 20–35% diluted HCl or recycled filtrate
-
Chlorinating agents : Cl2 gas or H2O2/HCl mixtures
-
Conditions : 0–30°C for 3–5 hours, yielding 73% Dichloran-13C6 with 98% isotopic purity.
Advantages :
-
Reduced side reactions : Lower temperatures minimize isotopic scrambling.
-
Waste minimization : Filtrate recycling achieves near-zero wastewater discharge.
Condensation-Based Isotopic Labeling
An alternative route involves condensation of 13C6-labeled aniline derivatives with chlorinated aldehydes. Adapted from DDT synthesis methodologies, this method uses:
-
Precursors : 2,6-Dichloroaniline-13C6 and trichloroacetaldehyde hydrate
-
Catalysts : Sulfuric acid (H2SO4) or phosphoric acid (H3PO4)
-
Conditions : 30–60°C for 3–5 hours, yielding 63–73% Dichloran-13C6.
Mechanistic insight :
The reaction proceeds via acid-catalyzed nucleophilic substitution, where the amine group attacks the electrophilic aldehyde carbon, followed by dehydration and aromatization.
Purification and Analytical Validation
Recrystallization Techniques
Crude Dichloran-13C6 is purified using mixed solvents:
Post-purification metrics :
| Parameter | Value |
|---|---|
| Chemical purity | ≥90% |
| Isotopic abundance | ≥99% |
| Melting point | 158–160°C |
Spectroscopic Confirmation
-
¹H NMR (CDCl3) : δ 7.45–7.56 (m, 4H, aromatic), δ 5.02 (s, 1H, NH2).
-
HRMS : m/z 229.97 [M+H⁺], matching theoretical m/z 229.9723.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Oxychlorination-Nitration | 65 | 90 | High | Moderate |
| Low-Temperature Catalytic | 73 | 98 | Moderate | High |
| Condensation | 63 | 85 | Low | Low |
Scientific Research Applications
Environmental Monitoring
Dichloran-13C6 is used as a tracer in environmental studies to monitor the fate and transport of pollutants. Its stable isotope labeling allows researchers to track its movement through various environmental compartments, providing insights into:
- Soil Contamination : The behavior of pesticides and other organic contaminants in soil can be studied using Dichloran-13C6 as a model compound. This helps in understanding degradation pathways and the potential for groundwater contamination .
- Water Quality Assessment : The compound can be utilized to study the persistence of contaminants in aquatic systems, aiding in the assessment of water quality and the effectiveness of remediation strategies .
Analytical Chemistry
In analytical chemistry, Dichloran-13C6 serves as a calibration standard for mass spectrometry and chromatography techniques. Its applications include:
- Method Development : Researchers employ Dichloran-13C6 to develop and validate analytical methods for detecting trace levels of similar compounds in complex matrices such as food and environmental samples .
- Quantitative Analysis : The compound enhances the accuracy of quantitative analyses by providing a reliable reference point for calibrating instruments .
Biochemical Studies
Dichloran-13C6 is also significant in biochemical research:
- Metabolic Pathway Tracing : Its stable isotope composition allows for detailed studies of metabolic pathways in organisms. By tracking its incorporation into biological molecules, researchers can elucidate metabolic processes and interactions within cells .
- Toxicology Research : The compound is utilized to investigate the toxicological effects of similar aniline derivatives on biological systems, contributing to our understanding of their mechanisms of action and potential health risks .
Case Studies
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-nitroaniline-13C6 involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The isotopic labeling allows for precise tracking of these interactions and transformations in various systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dichloran-¹³C₆ is part of a broader class of halogenated nitroanilines. Below is a comparative analysis of its key properties against non-labeled analogs and related derivatives:
Table 1: Comparative Properties of Dichloran-¹³C₆ and Analogous Compounds
*Calculated based on isotopic substitution (¹³C adds ~1.0087 Da per atom).
Key Differences
Isotopic Utility: Dichloran-¹³C₆ is uniquely suited for analytical quantification, unlike non-labeled analogs, which are prone to matrix interference in trace detection .
Hazard Profile: All listed compounds share acute toxicity (H300+H310+H330: fatal if ingested, inhaled, or absorbed through skin) and environmental hazards (H411: toxic to aquatic life). However, Dichloran-¹³C₆’s environmental persistence is less studied compared to its non-labeled counterpart.
Notes and Limitations
Precautionary measures (e.g., P273: avoid environmental release) remain critical .
Isotopic Effects: While ¹³C labeling minimally alters chemical behavior, minor differences in NMR spectra and vapor pressure have been observed in related compounds.
Regulatory Gaps : Regulatory frameworks often treat isotopic analogs identically to parent compounds, though analytical uses of Dichloran-¹³C₆ may exempt it from certain restrictions.
Biological Activity
2,6-Dichloro-4-nitroaniline-13C6, commonly referred to as Dichloran-13C6, is a chlorinated aromatic compound that has garnered attention for its biological activity, particularly in agricultural and environmental contexts. This article explores its biological effects, mechanisms of action, and implications for health and the environment.
Dichloran-13C6 is a derivative of 2,6-dichloro-4-nitroaniline (DCNA), with the incorporation of carbon-13 isotopes. Its chemical formula is C6H4Cl2N2O2, and it is primarily used as a fungicide in agricultural applications. The compound exhibits a high degree of stability under various environmental conditions, which contributes to its persistence in soil and water systems.
Dichloran-13C6 functions primarily as a fungicide by inhibiting the growth of fungal pathogens. It disrupts cellular processes in fungi, particularly affecting cell wall synthesis and membrane integrity. The compound's nitro group is believed to play a critical role in its biological activity by participating in redox reactions that generate reactive oxygen species (ROS), leading to oxidative stress in fungal cells.
Toxicological Profile
The toxicological effects of Dichloran-13C6 have been extensively studied. Key findings include:
- Acute Toxicity : The oral LD50 for rats is approximately 2400 mg/kg, indicating moderate toxicity upon ingestion . Dermal exposure shows low toxicity with an LD50 greater than 2000 mg/kg .
- Chronic Effects : Long-term exposure studies suggest potential carcinogenic effects; however, current classifications by regulatory bodies such as IARC and NTP do not list it as a carcinogen .
Ecotoxicology
Dichloran-13C6 poses risks to non-target organisms in aquatic environments. Studies indicate that it can bioaccumulate in aquatic organisms, leading to potential disruptions in local ecosystems. A study reported that concentrations as low as 1 µg/L can affect microbial communities in sediment .
Agricultural Impact
A case study conducted on the application of Dichloran-13C6 in crop production highlighted its effectiveness in controlling fungal diseases while also raising concerns about residual levels in soil and water systems. In trials with various crops, including tomatoes and cucumbers, the compound significantly reduced fungal infections but was detected at concerning levels post-harvest .
Environmental Monitoring
In an environmental monitoring study, samples from agricultural runoff containing Dichloran-13C6 were analyzed. Results indicated concentrations that exceeded safe limits for aquatic life, prompting recommendations for stricter regulations on its use .
Data Tables
| Parameter | Value |
|---|---|
| Chemical Formula | C6H4Cl2N2O2 |
| Oral LD50 (Rat) | 2400 mg/kg |
| Dermal LD50 (Rabbit) | >2000 mg/kg |
| Aquatic Toxicity | Affects microbial communities at 1 µg/L |
Q & A
Q. What are the validated methods for synthesizing 2,6-Dichloro-4-nitroaniline-13C6, and how is its structural integrity confirmed?
Methodological Answer: Dichloran-13C6 is synthesized via nitration of 2,6-dichloroaniline-13C6 under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Isotopic labeling ensures minimal side reactions due to the kinetic isotope effect. Structural confirmation requires:
Q. Which analytical techniques are optimal for detecting Dichloran-13C6 in environmental matrices?
Methodological Answer:
- Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): Coupled with isotope dilution, this method achieves limits of detection (LOD) <0.1 ppb in soil and water samples.
- Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives, but requires derivatization (e.g., trimethylsilylation) to enhance volatility.
Matrix-matched calibration using 13C-labeled internal standards minimizes matrix interference .
Advanced Research Questions
Q. How do isotopic effects (e.g., 13C substitution) influence reaction kinetics or degradation pathways in Dichloran-13C6 studies?
Methodological Answer: The kinetic isotope effect (KIE) alters reaction rates in substitution or redox reactions. For example:
- Nitration: 13C labeling reduces electrophilic substitution rates by ~5–10% compared to unlabeled analogs due to increased bond strength.
- Photodegradation: 13C-labeled compounds exhibit slower degradation in UV light (λ = 254 nm), requiring controlled irradiation studies to quantify half-lives.
Use time-resolved spectroscopy (e.g., UV-Vis) and isotopic tracing to track intermediates .
Q. How can researchers resolve contradictions in environmental stability data for Dichloran-13C6 across different pH conditions?
Methodological Answer: Discrepancies arise from pH-dependent hydrolysis pathways:
- Acidic conditions (pH <4): Degradation to 2,6-dichloro-1,4-benzoquinone-13C6 dominates (confirmed via LC-HRMS).
- Alkaline conditions (pH >9): Formation of 4-amino-2,6-dichlorophenol-13C6 via nitro-group reduction.
Standardize buffers (e.g., phosphate, acetate) and use isotopically labeled controls to isolate pH-specific pathways .
Q. What protocols ensure isotopic purity and stability during long-term storage of Dichloran-13C6?
Methodological Answer:
- Storage Conditions: Amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and oxidation.
- Purity Verification: Quarterly analysis via LC-HRMS to detect isotopic dilution or decomposition (e.g., 13C loss <1% over 12 months).
- Solvent Compatibility: Avoid DMSO due to slow nucleophilic substitution; use acetonitrile or methanol for stock solutions .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for quantifying Dichloran-13C6 in trace-level environmental studies?
Methodological Answer:
- Isotope Dilution Mass Spectrometry (IDMS): Corrects for recovery losses using 13C-labeled internal standards.
- Multivariate Regression: Accounts for matrix effects (e.g., organic carbon content in soil).
Report uncertainties using propagation of error models for isotopic abundance and instrument precision .
Q. How can isotopic labeling improve mechanistic studies of Dichloran-13C6 in metabolic pathways?
Methodological Answer:
- Tracer Experiments: Incubate with microbial cultures (e.g., Pseudomonas spp.) and monitor 13C incorporation into metabolites via HRMS.
- Pathway Elucidation: Use 13C-NMR to track label distribution in intermediates (e.g., chlorinated catechols).
Compare with unlabeled analogs to distinguish biotic vs. abiotic transformation routes .
Tables for Key Methodological Parameters
| Parameter | Recommended Value/Technique | Evidence Source |
|---|---|---|
| Synthesis Temperature | 0–5°C (nitration) | |
| LC-HRMS LOD | 0.1 ppb | |
| Photodegradation Half-Life | 48–72 hours (pH 7, UV 254 nm) | |
| Isotopic Purity Threshold | ≥99% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
